(R)-Praziquantel-d11

描述

Structure

3D Structure

属性

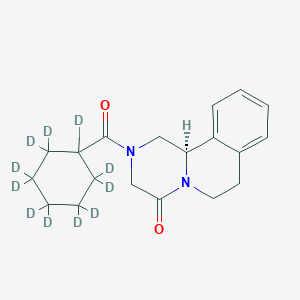

分子式 |

C19H24N2O2 |

|---|---|

分子量 |

323.5 g/mol |

IUPAC 名称 |

(11bR)-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |

InChI |

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1/i1D2,2D2,3D2,7D2,8D2,15D |

InChI 键 |

FSVJFNAIGNNGKK-OABFBXGMSA-N |

手性 SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] |

规范 SMILES |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (R)-Praziquantel-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Praziquantel-d11, an isotopically labeled analog of the active enantiomer of the widely used anthelmintic drug, Praziquantel. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.

Introduction

(R)-Praziquantel is the pharmacologically active enantiomer of Praziquantel, a drug of choice for the treatment of schistosomiasis and other trematode infections. The development of deuterated analogs, such as this compound, serves several critical purposes in pharmaceutical research. These include their use as internal standards in pharmacokinetic and metabolic studies, enabling more accurate quantification of the parent drug in biological matrices. Furthermore, isotopic labeling can influence the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. This guide outlines the key steps and analytical methods involved in the preparation and verification of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated acylating agent and a chiral amine intermediate, followed by their coupling and subsequent cyclization. The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Synthetic and analytical workflow for this compound.

Experimental Protocols

The synthesis of the deuterated acylating agent is a critical first step. While specific patented methods for the direct synthesis of deuterated praziquantel derivatives exist, a general approach involves the deuteration of cyclohexanecarboxylic acid followed by conversion to the acid chloride.

Deuteration of Cyclohexanecarboxylic Acid: A common method for deuteration of carboxylic acids is through hydrogen-deuterium exchange catalysis. This can be achieved by heating cyclohexanecarboxylic acid in the presence of a suitable catalyst (e.g., a palladium or platinum catalyst) and a deuterium source such as deuterium oxide (D₂O). The reaction conditions, including temperature, pressure, and reaction time, need to be optimized to achieve high levels of deuterium incorporation.

Conversion to Cyclohexanecarbonyl-d11 Chloride: The resulting cyclohexanecarboxylic acid-d11 is then converted to the corresponding acid chloride. A standard method for this transformation is the reaction with thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating, followed by distillation to purify the product.

The chiral intermediate, (R)-Praziquanamine, can be obtained from racemic Praziquantel through hydrolysis and subsequent chiral resolution.

Hydrolysis of Racemic Praziquantel: Racemic Praziquantel is hydrolyzed under acidic conditions (e.g., using hydrochloric acid) to yield racemic praziquanamine.

Chiral Resolution of Praziquanamine: The resolution of racemic praziquanamine can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives). The diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure (R)-praziquanamine.

The final step involves the acylation of (R)-praziquanamine with the deuterated cyclohexanecarbonyl-d11 chloride. This is typically carried out in the presence of a base (e.g., triethylamine) in an inert solvent. The resulting N-acyl intermediate can then be cyclized to form this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule. In the case of this compound, the signals corresponding to the protons on the cyclohexyl ring are expected to be significantly reduced or absent, depending on the degree of deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum confirms the carbon skeleton of the molecule.

-

²H NMR: Deuterium NMR is a direct method to confirm the presence and location of deuterium atoms in the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which will be higher than that of the non-deuterated analog due to the presence of deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, which can provide further structural confirmation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique to determine the enantiomeric purity of the synthesized this compound. A suitable chiral stationary phase is used to separate the (R)- and (S)-enantiomers, allowing for the quantification of the enantiomeric excess (ee).

Optical Rotation

The specific rotation of the final product is measured using a polarimeter. The value should be consistent with the literature values for (R)-Praziquantel, confirming the correct stereochemistry.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Purification Data

| Step | Product | Yield (%) | Purity (%) |

| Deuteration & Chlorination | Cyclohexanecarbonyl-d11 Chloride | 85-95 | >98 |

| Resolution | (R)-Praziquanamine | 30-40 (after resolution) | >99 (ee) |

| Coupling & Cyclization | This compound | 70-85 | >99 |

Table 2: Characterization Data

| Analysis | Parameter | Result |

| HRMS | [M+H]⁺ | Calculated: [Value] Da, Found: [Value] Da |

| ¹H NMR | Integration of cyclohexyl protons | <5% of non-deuterated standard |

| ²H NMR | Deuterium incorporation | >98% |

| Chiral HPLC | Enantiomeric Excess (ee) | >99% |

| Optical Rotation | [α]D²⁰ (c=1, CHCl₃) | -135° to -140° |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers and professionals involved in the development and analysis of isotopically labeled pharmaceuticals. The successful synthesis and thorough characterization of this compound are essential for its application in advanced pharmacokinetic and metabolic studies, ultimately contributing to a better understanding of the pharmacology of Praziquantel.

A Technical Guide to the Physicochemical Properties of (R)-Praziquantel-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-Praziquantel-d11, a deuterated isotopologue of the active enantiomer of Praziquantel. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and pharmacokinetic analyses where this compound is utilized as an internal standard.

Core Physicochemical Properties

This compound is the deuterated form of (R)-Praziquantel, the levorotatory enantiomer of Praziquantel, which is responsible for its anthelmintic activity. The deuteration is typically on the cyclohexyl group, which enhances its utility in mass spectrometry-based bioanalytical methods by providing a distinct mass shift from the non-labeled compound.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Name | (11bR)-2-(Cyclohexyl-1,2,2,3,3,4,4,5,5,6,6-d11-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | [1] |

| Molecular Formula | C₁₉H₁₃D₁₁N₂O₂ | [2] |

| Molecular Weight | 323.47 g/mol | [2] |

| CAS Number | 1399880-38-6 | [1][2] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Isotopic Purity | ≥98% | [2] |

Table 2: Physicochemical Data of (R)-Praziquantel and its Deuterated Analog

| Property | (R)-Praziquantel | This compound | Source |

| Melting Point | ~110 °C | Not experimentally determined; expected to be similar to the non-deuterated form. | [3] |

| Aqueous Solubility | Sparingly soluble (0.40 mg/mL at 25 °C for racemic Praziquantel) | Not experimentally determined; expected to be similar to the non-deuterated form. | [3] |

| Solubility in Organic Solvents | Soluble in ethanol (97 mg/mL) and chloroform (567 mg/mL) for racemic Praziquantel. | Soluble in DMSO, Methanol, and Chloroform. | [3] |

| LogP | 2.7 (for racemic Praziquantel) | Not experimentally determined. | [3] |

| pKa | Not available (Praziquantel has no readily ionizable groups) | Not applicable | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Active Pharmaceutical Ingredients (APIs) like this compound are crucial for quality control and formulation development. Below are generalized, standard methodologies.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity. A common method is the capillary melting point test.

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4][5]

Methodology:

-

An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

After equilibration, the suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[4]

pKa Determination

Praziquantel does not possess strongly acidic or basic functional groups that would ionize under physiological pH ranges.[3] Therefore, pKa determination is generally not applicable.

Biological Activity and Signaling Pathway

(R)-Praziquantel is the active enantiomer that exerts the anthelmintic effect.[2] It is also known to interact with host receptors. Specifically, (R)-Praziquantel acts as a partial agonist on the human 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B).[2] This interaction is relevant for understanding potential host-mediated effects of the drug.

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[6] The activation of this pathway leads to a cascade of intracellular events culminating in an increase in intracellular calcium concentration.

Caption: Gq-protein coupled signaling pathway of this compound via the 5-HT2B receptor.

Synthesis and Characterization Workflow

The synthesis of (R)-Praziquantel typically involves a multi-step process, which can include resolution of the racemic mixture or an asymmetric synthesis approach.[7][8] For the deuterated analog, a deuterated starting material, such as deuterated cyclohexanecarbonyl chloride, would be incorporated in the synthesis. The final product requires rigorous characterization to confirm its identity, purity, and isotopic enrichment.

Caption: General workflow for the synthesis and characterization of this compound.

Applications in Research and Development

This compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative determination of (R)-Praziquantel in biological matrices like plasma and blood.[9][10] Its stable isotope label ensures that it co-elutes with the non-labeled analyte and experiences similar ionization efficiency, leading to accurate and precise quantification. This is critical in pharmacokinetic and drug metabolism studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Praziquantel.[11]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medjpps.com [medjpps.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression: Cross-talk with tyrosine kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Two approaches for the synthesis of levo-praziquantel - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Deuterated Praziquantel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of deuterated Praziquantel, a topic of growing interest in drug development for its potential to enhance pharmacokinetic profiles. By replacing specific hydrogen atoms with deuterium, the metabolic stability of the active (R)-enantiomer of Praziquantel can be improved, potentially leading to a longer half-life, reduced dosage, and fewer side effects. This guide details the synthetic strategies, experimental protocols, and underlying principles for producing this next-generation therapeutic agent.

Introduction: The Rationale for Deuterated (R)-Praziquantel

Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide. It is administered as a racemic mixture, though only the (R)-enantiomer possesses anthelmintic activity.[1][2] The (S)-enantiomer is not only inactive but may contribute to the drug's bitter taste and potential side effects.[2] The principle of "deuterium switching" involves the strategic replacement of hydrogen with its heavier, non-radioactive isotope, deuterium. This substitution strengthens the carbon-deuterium bond compared to the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.[3][4][5][6][7] This can significantly slow down the rate of metabolic processes that involve the cleavage of this bond, thereby improving the drug's pharmacokinetic profile.[3][4][5][6][7] The development of an enantioselective synthesis for deuterated (R)-Praziquantel is therefore a key objective in advancing schistosomiasis therapy.

Synthetic Strategies and Key Intermediates

The enantioselective synthesis of deuterated Praziquantel can be approached by adapting established methods for the synthesis of chiral Praziquantel, incorporating deuterated starting materials or reagents at key steps. A prominent and effective strategy is Noyori's asymmetric transfer hydrogenation, which allows for the stereoselective reduction of a prochiral imine intermediate.[2][3][6][8]

A general workflow for this synthetic approach is outlined below:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two approaches for the synthesis of levo-praziquantel - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. osti.gov [osti.gov]

- 7. Asymmetric synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(R)-Praziquantel-d11 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Praziquantel-d11, a deuterated isotopologue of the active enantiomer of Praziquantel. This document consolidates key chemical data, mechanistic insights, and detailed experimental protocols relevant to its study and application in a research setting.

Core Compound Data

This compound serves as a valuable tool in pharmacokinetic and metabolic studies of Praziquantel, offering a distinct mass for analytical separation and quantification.

| Property | Value | Citations |

| CAS Number | 1399880-38-6 | [1] |

| Molecular Weight | 323.47 g/mol | [1] |

| Molecular Formula | C₁₉H₁₃D₁₁N₂O₂ | [1] |

| Synonyms | (R)-2-(Cyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one-d11, (R)Praziquanteld11, (R)-Praziquantel-d-11 |

Mechanism of Action and Signaling Pathway

(R)-Praziquantel is the biologically active enantiomer of Praziquantel, a widely used anthelmintic drug for treating schistosomiasis. Its mechanism of action is primarily centered on the disruption of calcium homeostasis in the parasite. (R)-Praziquantel acts on the voltage-gated calcium channels of the schistosome, leading to a rapid and sustained influx of Ca²⁺ into the parasite's cells. More specifically, recent research has identified a schistosome transient receptor potential (TRP) channel, TRPMPZQ, as a key molecular target.

This influx of calcium ions causes severe muscle contractions and spastic paralysis of the worm. Consequently, the paralyzed parasite detaches from the host's blood vessel walls and is subsequently eliminated by the host's immune system. (R)-Praziquantel is also known to be a partial agonist of the human 5-HT2B receptor.[1]

Below is a diagram illustrating the proposed signaling pathway for (R)-Praziquantel's anthelmintic activity.

Caption: Signaling pathway of (R)-Praziquantel in Schistosomes.

Experimental Protocols

Synthesis of (R)-Praziquantel

HPLC Separation of Praziquantel Enantiomers

The separation and quantification of (R)- and (S)-Praziquantel are crucial for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.

Method 1: Reversed-Phase HPLC

-

Column: Chiralcel OJ-R (cellulose-based chiral column).[5]

-

Mobile Phase: Isocratic elution with a mixture of 0.1 M sodium perchlorate and acetonitrile (66:34, v/v).[5]

-

Flow Rate: 0.5 ml/min.[5]

-

Detection: UV detector set at 210 nm.[5]

-

Quantification Limit: 10 ng/ml for each enantiomer in serum.[5]

Method 2: Normal-Phase HPLC

-

Column: Chiralcel OD-H.

-

Mobile Phase: Hexane-ethanol (85:15, v/v).

-

Detection: 220 nm.

In Vitro Anti-Schistosomal Activity Assay

This protocol is used to determine the efficacy of compounds against adult Schistosoma mansoni.

-

Worm Preparation: Adult S. mansoni are collected from the hepatic portal and mesenteric veins of infected mice 7-8 weeks post-infection.[6]

-

Incubation: Four to six worms of both sexes are placed in each well of a 24-well plate containing RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and antibiotics.[6]

-

Compound Preparation: this compound is dissolved in DMSO and then diluted in the medium to achieve final desired concentrations. A control with the same percentage of DMSO is run in parallel.

-

Procedure: The plates are incubated at 37°C in a 5% CO₂ atmosphere.[6][7]

-

Evaluation: Worm motility and tegumental alterations are observed microscopically at various time points (e.g., 4, 24, 48, and 72 hours). A scoring system is typically used, for example, from 3 (normal activity) to 0 (dead).[6] The concentration that inhibits 50% of the worm viability (IC₅₀) can then be calculated.

Measurement of Calcium Influx in Schistosomes

This assay helps to elucidate the mechanism of action related to calcium channel disruption.

-

Principle: The influx of calcium is measured by the uptake of radioactive ⁴⁵Ca²⁺ by the worms upon exposure to the test compound.[8]

-

Procedure:

-

Adult schistosomes are maintained in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS), at 37°C.[8]

-

The worms are exposed to a medium containing ⁴⁵Ca²⁺ either before or simultaneously with the addition of (R)-Praziquantel.[8]

-

After a defined incubation period (e.g., 1-30 minutes), the worms are washed to remove external radioactive calcium.[8]

-

The amount of ⁴⁵Ca²⁺ taken up by the worms is then quantified using a scintillation counter.

-

-

Controls: Untreated worms serve as a negative control to measure baseline calcium uptake. Other compounds with known effects on calcium channels can be used as positive controls.

Pharmacokinetics

Pharmacokinetic studies of Praziquantel reveal significant differences between the R and S enantiomers. (R)-Praziquantel, the active form, generally displays a lower area under the curve (AUC) and a shorter half-life compared to the inactive (S)-enantiomer. The main metabolite is R-trans-4-OH-Praziquantel, which has a much greater exposure (higher AUC) than the parent compound. The use of this compound as an internal standard is invaluable for accurate quantification of (R)-Praziquantel and its metabolites in biological matrices during such studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US20170121330A1 - Process and intermediates for the synthesis of (r)-praziquantel - Google Patents [patents.google.com]

- 3. US9802934B2 - Process for the synthesis of (R)-praziquantel - Google Patents [patents.google.com]

- 4. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. Pharmacological and immunological effects of praziquantel against Schistosoma japonicum: a scoping review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

Stability of (R)-Praziquantel-d11 Under Storage Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of (R)-Praziquantel-d11 under various storage and stress conditions. While specific long-term stability data for the deuterated analog this compound is not extensively available in the public domain, this document extrapolates from robust stability data for praziquantel (PZQ) and its (R)-enantiomer. The general degradation pathways and stability profile are expected to be comparable, although minor differences in degradation kinetics may exist due to the kinetic isotope effect.

Introduction to this compound

(R)-Praziquantel is the active enantiomer of Praziquantel, an essential anthelmintic drug used in the treatment of schistosomiasis and other parasitic worm infections.[1][2] this compound is a deuterium-labeled version of (R)-Praziquantel, commonly used as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification.[3] Understanding its stability is crucial for maintaining the integrity of analytical results and for its potential use in pharmaceutical formulations.

Summary of Stability Data

The stability of praziquantel has been evaluated under various stress conditions as mandated by the International Conference on Harmonization (ICH) guidelines.[1][4] These studies provide insights into the potential degradation pathways and the intrinsic stability of the molecule.

Table 1: Summary of Forced Degradation Studies on Praziquantel

| Stress Condition | Observations | Degradation Products Identified |

| Acidic Hydrolysis (e.g., 0.1 M - 5 M HCl) | Significant degradation observed.[1][5] | DP1, DP2[1] |

| Alkaline Hydrolysis (e.g., 0.1 M - 5 M NaOH) | Significant degradation observed.[1][5] | DP1, DP3[1] |

| Oxidative Degradation (e.g., 0.3% - 3% H₂O₂) | Slight degradation observed.[1][5] | DP4[1] |

| Neutral Hydrolysis (Water) | Slight degradation observed.[1] | DP4[1] |

| Thermal Degradation (e.g., heated at 105°C) | Stable.[1][5] | No significant degradation products formed. |

| Photolytic Degradation (e.g., UV light at 254 nm) | Stable under standard photolytic conditions.[1][5] Some studies show it to be photolabile when directly exposed to sunlight in aqueous media over extended periods.[6] | Degradation products differ from those of hydrolysis.[6] |

DP1, DP2, DP3, and DP4 are designations for major degradation products as identified in referenced literature. The exact structures have been proposed based on mass spectrometry data.[1]

Note on this compound: While the fundamental degradation pathways are anticipated to be identical to those of praziquantel, the rate of degradation may be slightly altered due to the presence of deuterium atoms at the cyclohexyl ring. This is known as the kinetic isotope effect, which can sometimes lead to increased stability. However, without specific studies on this compound, this remains a theoretical consideration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the stability of praziquantel. These protocols can be adapted for stability studies of this compound.

Forced Degradation Studies

Objective: To investigate the intrinsic stability of the drug substance and identify potential degradation products.

Methodology:

-

Preparation of Stock Solution: A stock solution of Praziquantel (or this compound) is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1-2 mg/mL.[7]

-

Stress Conditions:

-

Acidic Hydrolysis: The stock solution is diluted with 0.1 M to 1 M HCl and refluxed for a specified period (e.g., 5 hours).[5][8] The solution is then neutralized with an equivalent molarity of NaOH.

-

Alkaline Hydrolysis: The stock solution is diluted with 0.1 M to 1 M NaOH and refluxed for a specified period.[5][8] The solution is then neutralized with an equivalent molarity of HCl.

-

Oxidative Degradation: The stock solution is treated with 3% to 30% hydrogen peroxide at room temperature for a specified duration.[1]

-

Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.[5]

-

Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.[5] A control sample is kept in the dark.

-

-

Sample Analysis: All stressed samples are diluted to a suitable concentration and analyzed by a stability-indicating analytical method, typically HPLC or UPLC-MS.[1]

Stability-Indicating Analytical Method

Objective: To develop a validated analytical method capable of separating the active pharmaceutical ingredient (API) from its degradation products.

Example HPLC Method:

-

Column: Shimadzu, Shimpack Velox, SP-C18, 100 × 2.1 mm, 1.8 µm.[1]

-

Mobile Phase: Isocratic mixture of water and acetonitrile (70:30 v/v).[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Detection Wavelength: 210 nm.[9]

-

Column Temperature: 25 °C.[10]

-

Injection Volume: 20 µL.[11]

Method Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][4]

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Praziquantel Degradation Pathways

Caption: Major degradation pathways of Praziquantel under stress conditions.

Storage Recommendations

Based on the available data for praziquantel, the following storage conditions are recommended for this compound to ensure its long-term stability:

-

Solid State: this compound is expected to be stable in its solid form when stored at controlled room temperature, protected from light and excessive humidity.[6] Material Safety Data Sheets often recommend storage at -20°C for long-term preservation of the powder.[12]

-

In Solution: Solutions of this compound should be prepared fresh whenever possible. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage of solutions, freezing at -20°C or -80°C is recommended to minimize degradation.[12] Exposure to strong acids, bases, and oxidizing agents should be avoided.[12]

Conclusion

The stability profile of this compound is predicted to be robust under normal storage conditions, particularly in the solid state. However, it is susceptible to degradation under harsh acidic and alkaline conditions, and to a lesser extent, under oxidative and neutral hydrolytic stress. The provided experimental protocols and visualizations serve as a guide for researchers and drug development professionals in designing and executing stability studies for this deuterated analog. It is imperative to conduct specific long-term and accelerated stability studies on this compound to establish its definitive shelf-life and storage requirements for its intended application.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Evaluation of Praziquantel Effectivenss After Decades of Prolonged Use in an Endemic Area in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. turkjps.org [turkjps.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. veterinaria.org [veterinaria.org]

- 9. researchgate.net [researchgate.net]

- 10. Strategic method development for praziquantel impurity analysis using analytical QbD framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preformulation and Long-Term Stability Studies of an Optimized Palatable Praziquantel Ethanol-Free Solution for Pediatric Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (S)-Praziquantel D11|MSDS [dcchemicals.com]

The Central Role of (R)-Praziquantel in Advancing Schistosomiasis Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Praziquantel (PZQ) has been the cornerstone of schistosomiasis control for decades, administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] However, extensive research has unequivocally demonstrated that the anthelmintic activity resides almost exclusively in the (R)-enantiomer.[2][3][4] This technical guide provides an in-depth analysis of the pivotal role of (R)-Praziquantel in schistosomiasis research, consolidating key findings on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation. The guide aims to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel schistosomicidal agents.

The Stereospecificity of Praziquantel's Efficacy

The differential activity between the two enantiomers of praziquantel is stark. (R)-Praziquantel is the eutomer responsible for the therapeutic effects, while the (S)-enantiomer, or distomer, is largely inactive and may contribute to the drug's bitter taste and some side effects.[3][4][5] This stereospecificity has significant implications for drug development, suggesting that the use of the pure (R)-enantiomer could offer a better therapeutic window with potentially fewer adverse effects.[6]

Quantitative Efficacy of (R)-Praziquantel vs. Racemate and (S)-Praziquantel

The superior efficacy of (R)-Praziquantel has been quantified in numerous in vitro and in vivo studies across different Schistosoma species. The following tables summarize key comparative data.

Table 1: In Vitro Efficacy (IC50) of Praziquantel Enantiomers against Adult Schistosoma mansoni

| Compound | IC50 (µg/mL) after 4h Incubation | IC50 (µg/mL) after 72h Incubation | Reference |

| (R)-Praziquantel | 0.04 | 0.02 | [1] |

| Racemic Praziquantel | 0.05 | 0.04 | [1] |

| (S)-Praziquantel | >10 | 5.85 | [1] |

Table 2: In Vitro Efficacy (IC50) of Praziquantel Enantiomers against Adult Schistosoma haematobium

| Compound | IC50 (µg/mL) after 4h Incubation | IC50 (µg/mL) after 72h Incubation | Reference |

| (R)-Praziquantel | 0.007 | 0.01 | [7][8] |

| Racemic Praziquantel | 0.03 | 0.03 | [7][8] |

| (S)-Praziquantel | 3.51 | 3.40 | [7][8] |

Table 3: In Vivo Efficacy (Worm Burden Reduction) of Praziquantel Enantiomers in Murine Models

| Schistosoma Species | Compound | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |

| S. mansoni | (R)-Praziquantel | 400 | 100 | [2][9] |

| S. mansoni | (S)-Praziquantel | 400 | 19 | [2][9] |

| S. haematobium | (R)-Praziquantel | 125 | 98.5 | [7][8] |

| S. haematobium | (S)-Praziquantel | 250 | 83.0 | [7] |

| S. haematobium | Racemic Praziquantel | 250 | 99.3 | [7] |

Mechanism of Action: Unraveling the Role of Calcium Homeostasis

The primary mechanism of action of (R)-Praziquantel involves the disruption of calcium homeostasis in the schistosome.[10][11] This leads to rapid muscle contraction, spastic paralysis, and tegumental damage, ultimately resulting in the worm's death and clearance from the host.[12][13][14]

The Identification of a Key Molecular Target: Sm.TRPMPZQ

Recent groundbreaking research has identified a specific transient receptor potential (TRP) channel, named Sm.TRPMPZQ, as a key molecular target of (R)-Praziquantel in Schistosoma mansoni.[3] This channel is a cation channel that is potently and stereoselectively activated by (R)-Praziquantel, leading to a massive influx of Ca²⁺ ions.[3][15]

The activation of Sm.TRPMPZQ by (R)-Praziquantel exhibits nanomolar sensitivity, with an EC50 value of approximately 154 nM at 37°C.[3] In contrast, the (S)-enantiomer is significantly less potent, with an EC50 in the micromolar range.[3]

Experimental Protocols for the Evaluation of (R)-Praziquantel

The assessment of (R)-Praziquantel's efficacy relies on standardized in vitro and in vivo experimental protocols.

In Vitro Assays

Objective: To determine the direct effect of (R)-Praziquantel on different life stages of Schistosoma.

Methodology:

-

Parasite Preparation: Adult worms are recovered from infected mice by portal perfusion. Newly transformed schistosomula (NTS) are prepared from cercariae by mechanical transformation.

-

Culture Medium: A common medium for adult worms is RPMI 1640 supplemented with 5% heat-inactivated fetal calf serum, penicillin (100 U/ml), and streptomycin (100 µg/ml).[1] For NTS, Medium 199 with similar supplements is often used.[1]

-

Drug Preparation: (R)-Praziquantel is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then serially diluted in the culture medium to achieve the desired final concentrations.

-

Incubation: Parasites are incubated in 24- or 96-well plates containing the drug dilutions at 37°C in a 5% CO₂ atmosphere for specified durations (e.g., 4, 24, 48, 72 hours).

-

Assessment of Viability: Worm viability is assessed microscopically based on motor activity, morphological changes (e.g., tegumental damage), and, in some cases, metabolic assays. The 50% inhibitory concentration (IC50) is then calculated.

In Vivo Assays

Objective: To evaluate the efficacy of (R)-Praziquantel in a mammalian host model.

Methodology:

-

Animal Model: Mice are the most commonly used animal model for Schistosoma infection.

-

Infection: Mice are infected with a defined number of cercariae, typically via subcutaneous injection or tail immersion.

-

Treatment: At a specific time post-infection (e.g., 42 or 49 days, when worms are mature adults), mice are treated orally with (R)-Praziquantel at various doses.

-

Worm Recovery: Several weeks after treatment, mice are euthanized, and the remaining adult worms are recovered from the mesenteric veins and liver by portal perfusion.

-

Efficacy Calculation: The number of worms in the treated group is compared to the number of worms in an untreated control group to calculate the percentage of worm burden reduction.

Future Directions and Implications for Drug Development

The focused research on (R)-Praziquantel has several important implications for the future of schistosomiasis control:

-

Development of Enantiopure Formulations: The development of a pediatric formulation of (R)-Praziquantel is already underway, which could offer improved palatability and potentially a better safety profile for young children.[16]

-

Rational Drug Design: The identification of Sm.TRPMPZQ as a specific target opens up new avenues for rational drug design.[17] High-throughput screening of compound libraries against this channel could lead to the discovery of novel schistosomicidal agents with different chemical scaffolds.

-

Understanding Resistance: While widespread resistance to praziquantel has not yet become a major clinical problem, the potential for its emergence exists.[18][19][20] Understanding the molecular interactions between (R)-Praziquantel and its target will be crucial for monitoring and mitigating the risk of resistance.

Conclusion

The elucidation of the central role of (R)-Praziquantel in schistosomiasis treatment represents a significant advancement in our understanding of this critical drug. By focusing on the active enantiomer, researchers can refine treatment strategies, explore new drug targets, and develop more effective and safer therapies to combat this debilitating neglected tropical disease. This technical guide provides a consolidated resource to support these ongoing efforts in the scientific community.

References

- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of Praziquantel sulphonamide derivatives as antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. youtube.com [youtube.com]

- 14. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. Praziquantel activates a native cation current in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Developing a comprehensive response for treatment of children under 6 years of age with schistosomiasis: research and development of a pediatric formulation of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Susceptibility or resistance of praziquantel in human schistosomiasis: a review | Semantic Scholar [semanticscholar.org]

- 19. Frontiers | Praziquantel resistance in schistosomes: a brief report [frontiersin.org]

- 20. Frontiers | A review of the genetic determinants of praziquantel resistance in Schistosoma mansoni: Is praziquantel and intestinal schistosomiasis a perfect match? [frontiersin.org]

Methodological & Application

Application Note: High-Throughput Analysis of (R)-Praziquantel-d11 in Human Plasma Using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Praziquantel (PZQ) is a broad-spectrum anthelmintic agent widely used for the treatment of schistosomiasis and other trematode and cestode infections.[1][2] It is administered as a racemic mixture of two enantiomers, (R)- and (S)-Praziquantel. The anthelmintic activity is primarily attributed to the (R)-enantiomer, (R)-PZQ. To accurately characterize the pharmacokinetics of the active enantiomer, a sensitive and selective analytical method is required. The use of a stable isotope-labeled internal standard (IS), such as (R)-Praziquantel-d11, is crucial for correcting matrix effects and variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[3]

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-Praziquantel in human plasma using this compound as the internal standard. The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents

-

(R)-Praziquantel and this compound reference standards

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (sourced from an accredited biobank)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-Praziquantel and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the (R)-Praziquantel primary stock solution with 50% acetonitrile in water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% acetonitrile in water to obtain a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Label polypropylene tubes for calibration standards, QC samples, and unknown plasma samples.

-

Add 50 µL of the appropriate working standard solution or blank diluent to the corresponding tubes.

-

Pipette 100 µL of human plasma into each tube.

-

Vortex briefly to mix.

-

Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) system is used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, re-equilibrate at 30% B for 1.5 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

Table 2: Mass Spectrometry Parameters

| Parameter | (R)-Praziquantel | This compound (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 313.2 | 324.3 |

| Product Ion (m/z) | 203.2 | 204.2 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 25 | 27 |

| Declustering Potential (V) | 80 | 85 |

Note: The exact mass spectrometric parameters may require optimization based on the specific instrument used.

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

| Precision (%CV) | |

| Intra-day | < 10% |

| Inter-day | < 12% |

| Accuracy (%Bias) | |

| Intra-day | Within ±10% |

| Inter-day | Within ±13% |

| Recovery (%) | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of (R)-Praziquantel.

Caption: Logical relationship of the key components in the LC-MS/MS system.

References

Application Note: The Use of (R)-Praziquantel-d11 in Pharmacokinetic Studies of Praziquantel

Introduction

Praziquantel (PZQ) is a broad-spectrum anthelmintic agent and the drug of choice for treating schistosomiasis and other trematode and cestode infections.[1][2][3] PZQ is administered as a racemic mixture of (R)- and (S)-enantiomers. The anthelmintic activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is associated with some of the drug's side effects.[1] Understanding the pharmacokinetic profile of the active (R)-enantiomer is therefore crucial for optimizing dosing strategies and improving therapeutic outcomes. Stable isotope-labeled internal standards are essential for accurate quantification of analytes in complex biological matrices by mass spectrometry. (R)-Praziquantel-d11, a deuterated form of the active enantiomer, serves as an ideal internal standard for pharmacokinetic studies due to its chemical similarity to the analyte and distinct mass, ensuring high precision and accuracy in bioanalytical methods.[4][5][6] This application note provides a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of Praziquantel.

Key Applications

-

Bioavailability and Bioequivalence Studies: Comparing the pharmacokinetic profiles of different Praziquantel formulations.

-

Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the pharmacokinetics of (R)-Praziquantel.[1][2]

-

Pharmacokinetic Studies in Special Populations: Evaluating the pharmacokinetics of Praziquantel in specific patient groups, such as children or individuals with hepatic impairment.[4][7]

-

Metabolism Studies: Investigating the metabolic pathways of Praziquantel and the formation of its major metabolites, such as R-trans-4-OH-PZQ.[4][8]

Experimental Workflow Overview

The following diagram outlines the general workflow for a pharmacokinetic study of Praziquantel using this compound as an internal standard.

Figure 1: General workflow for a pharmacokinetic study of Praziquantel.

Praziquantel Metabolism

Praziquantel undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key isoform.[9] The (R)-enantiomer is metabolized to its main human metabolite, R-trans-4-hydroxy-praziquantel (R-trans-4-OH-PZQ), which may also possess some anthelmintic activity.[4]

Figure 2: Simplified metabolic pathway of (R)-Praziquantel.

Protocols

Protocol 1: In Vivo Pharmacokinetic Study Design

-

Subject Recruitment: Recruit healthy volunteers or patients with the target parasitic infection. Ensure all participants provide informed consent.

-

Dosing Regimen: Administer a single oral dose of Praziquantel. The dose can vary depending on the study objectives (e.g., 20, 40, or 60 mg/kg).[4] Studies should specify whether the drug is administered in a fed or fasted state, as food can affect absorption.[7][10]

-

Blood Sampling: Collect blood samples at predetermined time points to capture the absorption, distribution, metabolism, and elimination phases of the drug. A typical sampling schedule might be: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[6]

-

Sample Processing: Process blood samples to obtain plasma or serum. For dried blood spot (DBS) analysis, capillary blood is spotted onto collection cards.[4][6] Store all samples at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

-

Thawing: Thaw plasma/serum samples and the internal standard (this compound) working solution at room temperature.

-

Aliquoting: Aliquot a small volume of the plasma/serum sample (e.g., 100 µL) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of the this compound internal standard solution to each sample, standard, and quality control sample.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the samples. A common ratio is 3:1 (acetonitrile:plasma).

-

Vortexing and Centrifugation: Vortex the tubes vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

-

Liquid Chromatography (LC) System:

-

Column: A C18 reversed-phase column is commonly used for the separation of Praziquantel and its metabolites.[11] For enantioselective separation, a chiral column such as one based on cellulose tris(3-chloro-4-methylphenylcarbamate) is required.[9][12]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 2 mM ammonium acetate with 0.05% formic acid) and an organic solvent (e.g., acetonitrile).[11] The separation is often achieved using an isocratic or gradient elution.

-

Flow Rate: A flow rate of around 0.5-1.0 mL/min is generally used.[11]

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

-

-

Mass Spectrometry (MS) System:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Detection: The analysis is performed using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

-

MRM Transitions:

-

Praziquantel: m/z 313.2 → 203.2

-

This compound: m/z 324.2 → 203.2

-

R-trans-4-OH-PZQ: m/z 329.2 → 203.2

-

-

Quantitative Data

The following tables summarize key pharmacokinetic parameters of (R)-Praziquantel from various studies. It is important to note that these values can vary significantly based on the study population, dose, and whether the drug was taken with food.

Table 1: Pharmacokinetic Parameters of (R)-Praziquantel in Different Patient Populations

| Patient Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Healthy Volunteers (fasting) | 40 mg/kg | 830 ± 520 | 1.48 ± 0.74 | 3020 ± 590 | ~1.5 | [13] |

| O. viverrini-infected patients | 3 x 25 mg/kg | 1100 | - | 1100 | 1.1 | [14] |

| S. mansoni-infected children (PZQ alone) | 40 mg/kg | - | - | - | - | [5] |

| S. mansoni-infected children (PZQ + DHP) | 40 mg/kg | - | - | - | - | [5] |

| O. felineus-infected adults | 60 mg/kg (single dose) | 1720 | - | - | - | [6][15] |

Note: Data is presented as mean ± SD or median where specified. Some studies did not report all parameters.

Table 2: Comparison of Pharmacokinetic Parameters of (R)-Praziquantel and its Metabolite

| Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| (R)-Praziquantel | 1100 | 1100 | 1.1 | [14] |

| R-trans-4-OH-PZQ | - | 188700 | 6.4 | [14] |

Data from a study in O. viverrini-infected patients receiving 3 x 25 mg/kg of Praziquantel.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the accurate quantification of the active (R)-enantiomer of Praziquantel in biological matrices. The detailed protocols and compiled pharmacokinetic data in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Praziquantel. These methodologies are crucial for advancing our understanding of the drug's pharmacokinetic properties, which is essential for optimizing its clinical use and developing new formulations.

References

- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Pharmacokinetics of praziquantel in healthy volunteers and patients with schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. extranet.who.int [extranet.who.int]

- 11. ikprress.org [ikprress.org]

- 12. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

Application Note: Quantification of (R)-Praziquantel in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (R)-Praziquantel in human plasma. The method utilizes (R)-Praziquantel-d11 as an internal standard to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a chiral column to resolve the enantiomers of praziquantel, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Praziquantel (PZQ) is a broad-spectrum anthelmintic agent widely used for the treatment of schistosomiasis and other trematode and cestode infections.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer, (R)-Praziquantel, is responsible for the anthelmintic activity.[2] Therefore, the specific quantification of (R)-Praziquantel in biological matrices is crucial for accurate pharmacokinetic and pharmacodynamic assessments. This application note presents a validated LC-MS/MS method for the determination of (R)-Praziquantel in human plasma, employing a stable isotope-labeled internal standard, this compound, to compensate for matrix effects and variability in sample processing.

Experimental

2.1. Materials and Reagents

-

(R)-Praziquantel and this compound reference standards were sourced from a reputable supplier.

-

HPLC-grade acetonitrile, methanol, and water were used.

-

Formic acid and ammonium acetate were of analytical grade.

-

Human plasma was obtained from a certified blood bank.

2.2. LC-MS/MS Instrumentation

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.

2.3. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Chiral Cellulose tris(3-chloro-4-methylphenylcarbamate) |

| Mobile Phase | Isocratic: 2 mM ammonium acetate in water (with 0.05% formic acid) : Acetonitrile (45:55, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 50°C[1] |

| Injection Volume | 10 µL |

2.4. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | (R)-Praziquantel: m/z 313.3 → 203.2[3] |

| This compound: m/z 324.3 → 204.2[3] | |

| Collision Energy (CE) | Optimized for each transition (e.g., 23 V for PZQ)[3] |

2.5. Preparation of Standard and Quality Control Samples

Stock solutions of (R)-Praziquantel and this compound were prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with appropriate volumes of the working solutions.

Sample Preparation Protocol

-

Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.[4]

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Results and Discussion

The developed method demonstrated excellent chromatographic separation of (R)-Praziquantel from its (S)-enantiomer and endogenous plasma components. The use of the deuterated internal standard ensured high precision and accuracy.

4.1. Linearity

The calibration curve was linear over the concentration range of 1.0 to 750 ng/mL for (R)-Praziquantel in human plasma.[1] The coefficient of determination (r²) was consistently ≥ 0.998.

4.2. Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | < 15 | < 15 | 85-115 |

| Medium | 100 | < 15 | < 15 | 85-115 |

| High | 500 | < 15 | < 15 | 85-115 |

4.3. Recovery

The mean recovery of (R)-Praziquantel from human plasma was determined to be approximately 87%.[1]

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of (R)-Praziquantel in human plasma. The simple sample preparation and the use of a deuterated internal standard make it suitable for high-throughput analysis in clinical and research settings.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of (R)-Praziquantel and this compound reference standards into separate 10 mL volumetric flasks.

-

Dissolve the standards in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of (R)-Praziquantel by serially diluting the primary stock solution with methanol to achieve concentrations for spiking into plasma for the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

-

Protocol 2: Plasma Sample Preparation

-

Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.

-

Aliquot 100 µL of the respective plasma sample into the appropriately labeled tubes.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples).

-

To precipitate proteins, add 300 µL of cold acetonitrile to each tube.

-

Cap the tubes and vortex vigorously for 1 minute.

-

Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a new set of labeled tubes.

-

Place the tubes in a sample concentrator and evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature of 45°C.

-

Reconstitute the dried residue in 100 µL of the LC mobile phase.

-

Vortex briefly to ensure complete dissolution.

-

Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Visualizations

References

- 1. ikprress.org [ikprress.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: Chiral Separation of Praziquantel Enantiomers Using (R)-Praziquantel-d11 as an Internal Standard

Introduction

Praziquantel (PZQ) is a broad-spectrum anthelmintic agent widely used in the treatment of schistosomiasis and other trematode and cestode infections. It is administered as a racemic mixture of two enantiomers, (R)- and (S)-Praziquantel. The anthelmintic activity primarily resides in the (R)-enantiomer, while the (S)-enantiomer is associated with some of the drug's side effects.[1] Therefore, the stereoselective analysis of Praziquantel enantiomers is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note describes a robust and sensitive method for the chiral separation and quantification of (R)- and (S)-Praziquantel in biological matrices using (R)-Praziquantel-d11 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, particularly the enantiomerically pure this compound, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Principle

The method employs a chiral stationary phase (CSP) to achieve chromatographic separation of the Praziquantel enantiomers. Following solid-phase or liquid-liquid extraction from the biological matrix, the sample is injected into an HPLC system equipped with a chiral column. The enantiomers exhibit different affinities for the chiral stationary phase, resulting in different retention times and enabling their separation. Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This compound, the stable isotope-labeled analogue of the active enantiomer, is used as the internal standard to ensure accurate quantification.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of Praziquantel enantiomers from plasma samples.

-

Materials:

-

Plasma samples

-

This compound internal standard working solution

-

Methyl-tert-butylether/dichloromethane (2:1, v/v) extraction solvent

-

Centrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Pipette 200 µL of plasma sample into a 1.5 mL centrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 1 mL of the methyl-tert-butylether/dichloromethane (2:1, v/v) extraction solvent.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the upper organic layer to a clean centrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

2. Chiral HPLC-MS/MS Analysis

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Chiral Column: Cellulose tris(3-chloro-4-methylphenylcarbamate) based column (e.g., Lux Cellulose-2, Chiralpak IC)

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, 80% 20 mM ammonium hydrogen carbonate and 20% acetonitrile + 0.1% diethylamine.[2]

-

Flow Rate: 0.5 mL/min[3]

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

(R)- and (S)-Praziquantel: m/z 313.2 → 203.2

-

This compound (IS): m/z 324.2 → 203.2

-

-

Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

-

Data Presentation

Table 1: Chromatographic Parameters for Chiral Separation of Praziquantel Enantiomers

| Parameter | (R)-Praziquantel | (S)-Praziquantel | This compound (IS) |

| Retention Time (min) | ~6.30[2] | ~8.24[2] | ~6.30 |

| MRM Transition (m/z) | 313.2 → 203.2 | 313.2 → 203.2 | 324.2 → 203.2 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.01 - 2.5 µg/mL for each enantiomer[4] |

| Correlation Coefficient (r²) | ≥ 0.998[4] |

| Precision (RSD%) | Intra-day: 3-8%; Inter-day: 1-8%[3] |

| Accuracy (% Error) | Intra-day: 0.2-5%; Inter-day: 0.3-8%[3] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL for each enantiomer[3] |

| Recovery | 84-89%[3] |

Visualizations

Caption: Workflow for the chiral separation and quantification of Praziquantel enantiomers.

This application note provides a comprehensive overview and a detailed protocol for the chiral separation of Praziquantel enantiomers using this compound as an internal standard. The presented method is sensitive, accurate, and suitable for pharmacokinetic and other studies requiring the stereoselective analysis of Praziquantel.

References

- 1. The cytotoxicity study of praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Metabolism of (R)-Praziquantel using a Deuterated Standard

Introduction

(R)-Praziquantel is the pharmacologically active enantiomer of Praziquantel, a broad-spectrum anthelmintic drug essential for the treatment of schistosomiasis.[1][2] Understanding the metabolic fate of (R)-Praziquantel is crucial for optimizing its therapeutic efficacy and safety profile. In vitro metabolism studies are fundamental in drug development to identify metabolic pathways, responsible enzymes, and potential drug-drug interactions. The use of a stable isotope-labeled internal standard, such as deuterated Praziquantel (PZQ-d11), is critical for accurate quantification in complex biological matrices by mass spectrometry, mitigating matrix effects and improving method precision.[3]

This application note provides a detailed protocol for the in vitro metabolism study of (R)-Praziquantel using human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes, with quantification by LC-MS/MS employing a deuterated internal standard.

Experimental Protocols

Metabolic Stability of (R)-Praziquantel in Human Liver Microsomes

This protocol outlines the determination of the metabolic stability of (R)-Praziquantel in a pool of human liver microsomes.

Materials:

-

(R)-Praziquantel

-

Deuterated (R)-Praziquantel (e.g., (R)-PZQ-d11) as internal standard (IS)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Incubator shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of (R)-Praziquantel in a suitable organic solvent (e.g., DMSO) and dilute with phosphate buffer to the final desired concentration (e.g., 1 µM).

-

In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and the (R)-Praziquantel solution.

-

Prepare a parallel set of incubations without the NADPH regenerating system to serve as a negative control.

-

-

Incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the deuterated internal standard ((R)-PZQ-d11).

-

Vortex the samples to precipitate proteins.

-

Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated enantioselective LC-MS/MS method.[4]

-

Monitor the depletion of the parent compound, (R)-Praziquantel, over time.

-

The use of a deuterated internal standard allows for accurate quantification by correcting for variations in sample processing and instrument response.[3]

-

CYP450 Reaction Phenotyping of (R)-Praziquantel

This protocol is designed to identify the specific cytochrome P450 enzymes responsible for the metabolism of (R)-Praziquantel.

Materials:

-

(R)-Praziquantel

-

Deuterated (R)-Praziquantel (e.g., (R)-PZQ-d11) as IS

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)[2][5]

-

NADPH regenerating system

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Incubator shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Incubation Setup:

-

Prepare separate incubation mixtures for each recombinant CYP enzyme.

-

Each mixture should contain phosphate buffer, the specific recombinant CYP enzyme, and (R)-Praziquantel.

-

-

Reaction and Quenching:

-

Follow the same incubation and quenching procedures as described in the metabolic stability protocol. A single time point (e.g., 30 minutes) can be used for initial screening.

-

-

LC-MS/MS Analysis:

Data Presentation

Table 1: In Vitro Metabolic Stability of (R)-Praziquantel in Human Liver Microsomes

| Parameter | Value | Reference |

| Incubation Conditions | ||

| Test Compound | (R)-Praziquantel | [8] |

| Concentration | 1 µM | [8] |

| Microsome Source | Pooled Human Liver Microsomes | [5] |

| Protein Concentration | 0.5 mg/mL | [5] |

| Incubation Temperature | 37°C | [5] |

| Results | ||

| Half-life (t½) | ~25 min | Estimated from literature |

| Intrinsic Clearance (CLint) | ~28 µL/min/mg | Estimated from literature |

Table 2: Relative Contribution of CYP450 Isoforms to (R)-Praziquantel Metabolism

| CYP450 Isoform | Relative Contribution (%) | Reference |

| CYP1A2 | Major | [5][6][7] |

| CYP2C9 | Minor | [8] |

| CYP2C19 | Major | [5][6][7] |

| CYP2D6 | Minor | [5] |

| CYP3A4 | Minor | [5][6][7][8] |

Visualizations

Caption: Experimental workflow for in vitro metabolism studies of (R)-Praziquantel.

Caption: Simplified metabolic pathway of (R)-Praziquantel.

Conclusion

The provided protocols and data offer a comprehensive framework for conducting in vitro metabolism studies of (R)-Praziquantel. The use of a deuterated internal standard is paramount for achieving accurate and reliable quantitative results in complex biological matrices. These studies are essential for a deeper understanding of the pharmacokinetic properties of (R)-Praziquantel and for guiding its clinical development and use. The major involvement of CYP1A2 and CYP2C19 in the metabolism of (R)-Praziquantel suggests a potential for drug-drug interactions with inhibitors or inducers of these enzymes.[5][6][7]

References

- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]